molecular formula C11H10BrFN2O3 B13487364 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13487364
M. Wt: 317.11 g/mol
InChI Key: CRKCGZPSKRUVGR-UHFFFAOYSA-N
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Description

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl derivative and introduce the bromine and fluorine atoms through halogenation reactions. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the diazinane-2,4-dione ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanol
  • 1-(5-bromo-4-fluoro-2-methoxyphenyl)-2,2-difluoroethanone
  • ®-1-(5-bromo-4-fluoro-2-methoxyphenyl)ethan-1-ol

Uniqueness

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H10BrFN2O3

Molecular Weight

317.11 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10BrFN2O3/c1-18-9-5-7(13)6(12)4-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17)

InChI Key

CRKCGZPSKRUVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F

Origin of Product

United States

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